molecular formula C25H23ClN2O2 B2504997 N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide CAS No. 297145-59-6

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide

Cat. No.: B2504997
CAS No.: 297145-59-6
M. Wt: 418.92
InChI Key: JAQVCZPJAPXCAD-QJOMJCCJSA-N
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Description

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide is a complex organic compound characterized by its unique structure, which includes a 4-chloro-phenyl group, a phenethylcarbamoyl group, and a 4-methyl-benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with phenethyl isocyanate to form the phenethylcarbamoyl intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and phenethylcarbamoyl compounds, such as:

Uniqueness

N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2/c1-18-7-11-21(12-8-18)24(29)28-23(17-20-9-13-22(26)14-10-20)25(30)27-16-15-19-5-3-2-4-6-19/h2-14,17H,15-16H2,1H3,(H,27,30)(H,28,29)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQVCZPJAPXCAD-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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